![molecular formula C9H7N3O3 B15111862 2-hydroxy-9-methyl-4-oxo-4H-pyrimido[1,6-a]pyrimidine-3-carbaldehyde CAS No. 1246776-81-7](/img/structure/B15111862.png)
2-hydroxy-9-methyl-4-oxo-4H-pyrimido[1,6-a]pyrimidine-3-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4H-Pyrimido[1,6-a]pyrimidine-3-carboxaldehyde, 2-hydroxy-9-methyl-4-oxo- is a heterocyclic compound that has garnered significant interest due to its unique structural features and potential biological activities. This compound belongs to the class of pyrimidopyrimidines, which are known for their diverse pharmacological properties, including antibacterial, antiviral, anticancer, and anti-inflammatory activities .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4H-Pyrimido[1,6-a]pyrimidine-3-carboxaldehyde, 2-hydroxy-9-methyl-4-oxo- typically involves multi-step reactions. One common method includes the condensation of aldehydes with β-ketoesters to form arylidene intermediates, which then react with aminopyrimidines to yield the desired ethyl carboxylates . The reaction conditions often involve refluxing in solvents such as ethanol or methanol, with catalysts like piperidine or pyridine to facilitate the condensation reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
化学反应分析
Types of Reactions: 4H-Pyrimido[1,6-a]pyrimidine-3-carboxaldehyde, 2-hydroxy-9-methyl-4-oxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the aldehyde group to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Phosphorus oxychloride in the presence of a base like triethylamine.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated pyrimidopyrimidines.
科学研究应用
4H-Pyrimido[1,6-a]pyrimidine-3-carboxaldehyde, 2-hydroxy-9-methyl-4-oxo- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antiviral, and antibacterial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 4H-Pyrimido[1,6-a]pyrimidine-3-carboxaldehyde, 2-hydroxy-9-methyl-4-oxo- involves its interaction with various molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound may also interfere with nucleic acid synthesis by integrating into DNA or RNA strands, leading to disruptions in cellular processes .
相似化合物的比较
Pyrimido[1,2-a]benzimidazoles: These compounds share a similar pyrimidine scaffold but differ in their biological activities and applications.
Pyrimido[1,6-c]pyrimidines: Another class of compounds with a similar core structure but distinct pharmacological properties.
Uniqueness: 4H-Pyrimido[1,6-a]pyrimidine-3-carboxaldehyde, 2-hydroxy-9-methyl-4-oxo- is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential in various scientific fields make it a compound of significant interest .
属性
CAS 编号 |
1246776-81-7 |
|---|---|
分子式 |
C9H7N3O3 |
分子量 |
205.17 g/mol |
IUPAC 名称 |
2-hydroxy-9-methyl-4-oxopyrimido[1,6-a]pyrimidine-3-carbaldehyde |
InChI |
InChI=1S/C9H7N3O3/c1-5-2-10-4-12-7(5)11-8(14)6(3-13)9(12)15/h2-4,14H,1H3 |
InChI 键 |
KXZIYMFDBQYVBO-UHFFFAOYSA-N |
规范 SMILES |
CC1=CN=CN2C1=NC(=C(C2=O)C=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-2,5-dimethylpyrazol-3-amine;hydrochloride](/img/structure/B15111783.png)
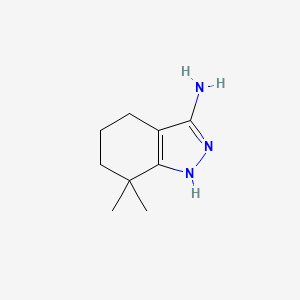
![2,3,5,6-tetramethyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzenesulfonamide](/img/structure/B15111795.png)
![N-[5-(butylsulfonyl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide](/img/structure/B15111796.png)
![6-(2-Chloro-4,5-difluorophenyl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15111802.png)
![1-cyclopropyl-N-[(1-ethyl-4-methyl-1H-imidazol-2-yl)methyl]methanamine](/img/structure/B15111810.png)
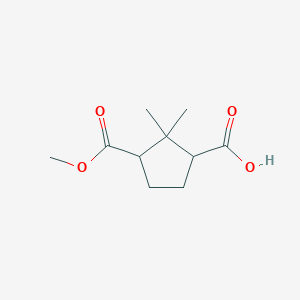
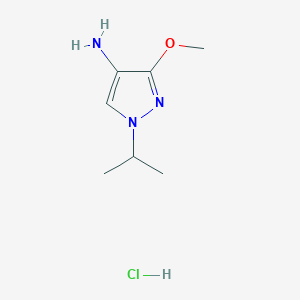
![2-(2,4-dichlorophenyl)-7-(3,4-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B15111838.png)
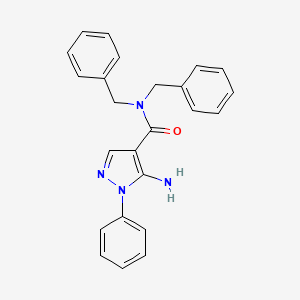
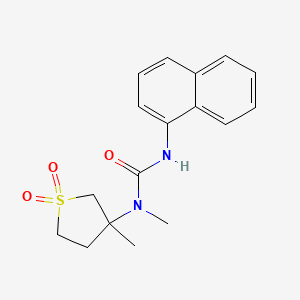


![1-(1,3-Benzothiazol-2-yl)-2-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]guanidine](/img/structure/B15111884.png)
